N-(cyanomethyl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIKHQPMZDVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-phenoxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzoic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield primary amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
N-(cyanomethyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Hypothetical structure inferred from nomenclature.
Key Observations:
Chloro and cyano substituents (as in ) improve electrophilicity, which may influence binding to biological targets.
Insights:
- The absence of explicit synthesis data for this compound highlights a research gap.
Physicochemical and Toxicological Properties
Table 3: Comparative Properties
*LogP and solubility values estimated using ChemDraw or analogous tools.
Notes:
- The cyanomethyl group likely reduces LogP compared to phenoxybenzamine, enhancing aqueous solubility .
- Toxicological data gaps for cyano-containing benzamides underscore the need for further study .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyanomethyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling 2-phenoxybenzoic acid with cyanomethylamine via carbodiimide-mediated amidation (e.g., using EDC or DCC). Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (0–25°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of unreacted starting materials in H NMR spectra) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR to verify the cyanomethyl (-CHCN) and phenoxybenzamide moieties. Key signals include δ ~4.3 ppm (CHCN) and aromatic protons at δ 6.8–8.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (e.g., calculated m/z for CHNO: 260.09) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzamide derivatives (space group P2/c, unit cell parameters a=7.2 Å, b=12.4 Å, c=14.1 Å) .
Q. What are the common chemical transformations of the cyanomethyl group in this compound?
- Reactivity : The cyanomethyl group (-CHCN) undergoes hydrolysis to carboxylic acids (under acidic conditions) or amines (via reduction with LiAlH). Nucleophilic substitution reactions (e.g., with thiols or amines) can replace the cyano group .
- Example : Hydrolysis with 6M HCl yields 2-phenoxybenzamide acetic acid, confirmed by IR (loss of CN stretch at ~2250 cm) and C NMR (appearance of COOH at δ ~170 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
